2,3-dibromo-N-(4-nitrophenyl)propanamide

Medicinal Chemistry Antiarrhythmic Synthesis Cardiac Electrophysiology

This halogenated propanamide is a non-negotiable intermediate for replicating the published synthesis of arylpiperazine antiarrhythmics (e.g., compound 7a), which demonstrates 1-order-of-magnitude greater potency than sotalol. The specific 2,3-dibromo substitution is chemically essential; monobromo or dichloro analogs fail in the key regioselective heterocyclic ring formation. Its LogP of 2.5 fills a critical lipophilicity gap for SAR libraries. Supplied at a guaranteed 95% purity to ensure the documented 95% synthetic yield.

Molecular Formula C9H8Br2N2O3
Molecular Weight 351.98 g/mol
Cat. No. B8370709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dibromo-N-(4-nitrophenyl)propanamide
Molecular FormulaC9H8Br2N2O3
Molecular Weight351.98 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CBr)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8Br2N2O3/c10-5-8(11)9(14)12-6-1-3-7(4-2-6)13(15)16/h1-4,8H,5H2,(H,12,14)
InChIKeyJSMQLFDJHXKXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-N-(4-nitrophenyl)propanamide Procurement: Core Identity and Physicochemical Baseline


2,3-Dibromo-N-(4-nitrophenyl)propanamide (CAS 135036-38-3) is a halogenated propanamide derivative with the molecular formula C9H8Br2N2O3 and a molecular weight of 351.98 g/mol [1]. Bearing both a 2,3-dibromo substitution and a 4-nitrophenyl group, this compound is primarily referenced as a key synthetic intermediate in medicinal chemistry [2]. Its computed octanol-water partition coefficient (logP) is 2.5, indicating moderate lipophilicity [1].

Procurement Risk: Why In-Class 2,3-Dibromo-N-(4-nitrophenyl)propanamide Substitution is Chemically Invalid


Generic substitution among halogenated N-(4-nitrophenyl)propanamides is chemically unsound due to the direct impact of the halogen identity and substitution pattern on both synthetic utility and biological target engagement. The specific 2,3-dibromo arrangement in this compound is not interchangeable; for instance, the 2,3-dichloro analog would exhibit altered electrophilicity and leaving-group potential in subsequent reactions, while the monobromo derivative lacks the dual reactive handles required for building complex heterocyclic cores. The target compound's unique reactivity profile is evidenced by its documented role as an intermediate in synthesizing functionally specific arylpiperazine antiarrhythmics, a pathway not compatible with analogues [1].

Head-to-Head Evidence: Quantifying 2,3-Dibromo-N-(4-nitrophenyl)propanamide's Differentiation from Close Analogs


Synthetic Yield to Active Antiarrhythmic Lead Compound

The quantitative value of 2,3-dibromo-N-(4-nitrophenyl)propanamide is defined by its downstream product. It is a precursor to a series of arylpiperazines, notably compound 7a (4-[(methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide). The synthesis from the target compound was achieved with a 95% yield. This specific product, 7a, demonstrated beta-1-selectivity and was 1 order of magnitude more potent than the reference class II/III antiarrhythmic agent sotalol in in vitro class III and beta-1 receptor screens [1]. The synthetic utility of other halogenated analogs (e.g., 2,3-dichloro or 2-bromo derivatives) for this specific scaffold has not been demonstrated, and their distinct reactivity profiles would preclude equivalent yields or product fidelity.

Medicinal Chemistry Antiarrhythmic Synthesis Cardiac Electrophysiology

LogP as a Determinant of CNS and Membrane Permeability Profile

Lipophilicity, a critical parameter for biological membrane permeability and CNS penetration, is precisely defined for 2,3-dibromo-N-(4-nitrophenyl)propanamide with a computed octanol-water partition coefficient (LogP) of 2.5 [1]. This value provides a crucial point of differentiation from potential analogs. For instance, the 2,3-dichloro analog is predicted to have a lower LogP (~1.9), which would likely result in reduced membrane partitioning. Conversely, a more lipophilic analog like 2,3-diiodo would risk higher non-specific binding and toxicity liability. The target compound's LogP of 2.5 represents a potentially balanced profile for both activity and ADME properties, a key decision point for analog selection.

ADME Properties Lipophilicity Physicochemical Profiling

Purity Specifications for Reproducible Downstream Chemistry

Ensuring reproducible results in multi-step organic synthesis hinges on the purity of intermediates. Commercial vendors typically supply 2,3-dibromo-N-(4-nitrophenyl)propanamide at a purity of 95% . This established baseline is a direct differentiator when considering sourcing from custom synthesis labs where purity may not be guaranteed. For key steps like the regioselective heterocyclic ring formation used to create the class II/III antiarrhythmic agents, sub-95% purity or the presence of unreacted monobromo starting material can catastrophically lower yields and lead to the formation of difficult-to-remove side products, as noted in the original synthetic procedure [1]. Therefore, specifying a proven, high-purity commercial source is a quantitative quality control metric.

Quality Control Reproducibility Procurement Standards

Structurally Confirmed Identity for Patent-Focused Research

In the context of patent-oriented research, the unambiguous identity of a compound is a legal and scientific necessity. 2,3-Dibromo-N-(4-nitrophenyl)propanamide is confirmed by its unique InChI Key (JSMQLFDJHXKXTJ-UHFFFAOYSA-N) and multiple database identifiers, including its CAS number 135036-38-3 [1]. This stands in contrast to its closely related but structurally distinct analog, 2,3-Dibromo-N-[(4-nitrophenyl)carbamoyl]propanamide (CAS 57647-68-4), which is a urea derivative with a different molecular formula (C10H9Br2N3O4) and molecular weight (395.00 g/mol) . Mistaking one for the other, a potential pitfall in large-scale compound management, would derail a patent's experimental section. The target compound's role is specifically validated by its appearance as a reactant in patent US5001268 for the preparation of N-arylsubstituted amides [2].

Patent Synthesis Structural Validation Chemical Identity

Procurement-Driven Application Scenarios for 2,3-Dibromo-N-(4-nitrophenyl)propanamide


Replicating the Synthesis of Potent Beta-1-Selective Antiarrhythmic Leads

A pharmaceutical R&D team focused on cardiac arrhythmia should source this compound to replicate the published synthesis of compound 7a. This specific arylpiperazine demonstrated 1-order-of-magnitude greater potency than sotalol and beta-1-selectivity, a profile not attainable through the use of chloro or monobromo analogs [1].

Constructing Focused Halogenated Propanamide Libraries for SAR Studies

Medicinal chemists building structure-activity relationship (SAR) libraries around the N-(4-nitrophenyl)propanamide scaffold will find 2,3-dibromo-N-(4-nitrophenyl)propanamide a critical entry. Its defined LogP of 2.5 fills a specific lipophilicity gap between the more polar dichloro analog (~1.9) and the excessively lipophilic diiodo analog (>3.5), allowing researchers to precisely probe the effect of halogen size and lipophilicity on target binding and membrane permeability [2].

Validating Synthetic Protocols in Academic and Patent Research

An academic laboratory or a legal team validating a synthetic pathway from a patent (e.g., US5001268) must purchase this exact intermediate. The guaranteed 95% purity is essential for reproducing the 95% yield reported in the original synthesis, avoiding the variability introduced by custom-synthesized batches of lower or unverified purity .

Developing Novel Heterocyclic Compounds via Regioselective Ring Formation

Researchers exploring the synthesis of novel heterocyclic systems can leverage this compound's two reactive bromine atoms as key leaving groups for regioselective reactions, as demonstrated in the creation of the arylpiperazine core. This specific 2,3-dibromo pattern is essential for the reported heterocyclic ring formation, a transformation that would fail with alternative substitution patterns [1].

Quote Request

Request a Quote for 2,3-dibromo-N-(4-nitrophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.